molecular formula C11H8Cl2N2O2 B8346176 5-(3,5-Dichloro-pyridin-2-yloxy)-2-methoxy-pyridine

5-(3,5-Dichloro-pyridin-2-yloxy)-2-methoxy-pyridine

Cat. No. B8346176
M. Wt: 271.10 g/mol
InChI Key: CLVIBKKXAHSKKW-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

A solution of 5-hydroxy-2-methoxypyridine (1.25 g, 10.0 mmol), 2,3,5-trichloropyridine (1.82 g, 10.0 mmol) and potassium hydroxide (85% pure, 1.08 g, 10.0 mmol) in dimethyl sulfoxide (25 mL) was heated at 90° C. for 1.5 hours. The solution was poured slowly into water (200 mL). The precipitate was collected by suction, washed thoroughly with water and dried in a vacuum oven at 45° C., yielding the title compound (2.39 g, 88% yield).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.Cl[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][N:12]=1.[OH-].[K+].O>CS(C)=O>[Cl:17][C:16]1[C:11]([O:1][C:2]2[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=2)=[N:12][CH:13]=[C:14]([Cl:18])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
OC=1C=CC(=NC1)OC
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)Cl
Name
Quantity
1.08 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected by suction
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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